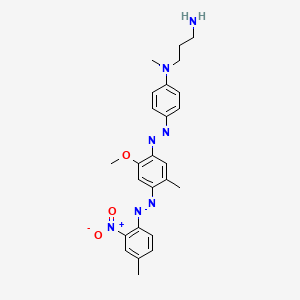

BHQ-1 amine

Description

BenchChem offers high-quality BHQ-1 amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BHQ-1 amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29N7O3 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N'-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine |

InChI |

InChI=1S/C25H29N7O3/c1-17-6-11-21(24(14-17)32(33)34)28-29-22-16-25(35-4)23(15-18(22)2)30-27-19-7-9-20(10-8-19)31(3)13-5-12-26/h6-11,14-16H,5,12-13,26H2,1-4H3 |

InChI Key |

WNHATIZJCRCMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCN)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: BHQ-1 Amine Absorption & Quenching

Executive Summary

Black Hole Quencher-1 (BHQ-1) is a non-fluorescent "dark" quencher that has replaced fluorescent quenchers (like TAMRA) as the gold standard for hydrolysis probes (TaqMan®) and molecular beacons. Its broad absorption band (480–580 nm) perfectly overlaps with the emission spectra of common green and yellow fluorophores.[1]

This guide focuses specifically on the BHQ-1 Amine derivative. Unlike standard phosphoramidites used in automated oligo synthesis, the Amine derivative is designed for post-synthetic conjugation. It enables the labeling of carboxyl-modified oligonucleotides, peptides, and proteins, expanding the quencher's utility beyond standard DNA synthesis.

Part 1: Photophysical Properties

The efficiency of a FRET (Förster Resonance Energy Transfer) pair relies heavily on the spectral overlap integral (

Spectral Specifications

| Property | Value | Notes |

| Absorption Max ( | 534 nm | Optimal peak for energy acceptance. |

| Quenching Range | 480 – 580 nm | Effective range for >90% quenching efficiency. |

| Extinction Coefficient ( | ~34,000 L[2][3]·mol⁻¹·cm⁻¹ | Measured at 534 nm.[2][3][4][5][6] High |

| Appearance | Dark Red Solid | Visually confirms high concentration/conjugation. |

| Fluorescence | None (Dark Quencher) | Energy is dissipated as heat (vibrational relaxation). |

Donor Compatibility Matrix

BHQ-1 is not a universal quencher. It is specific to green/yellow dyes.[4] Using BHQ-1 with red dyes (like Cy5) results in poor quenching due to insufficient spectral overlap.

| Fluorophore | Emission Max | Compatibility with BHQ-1 | Mechanism |

| FAM | 520 nm | Excellent | Near-perfect spectral overlap. |

| TET | 536 nm | Excellent | Peak alignment matches BHQ-1 |

| JOE | 555 nm | Good | Strong overlap on the red-edge of BHQ-1. |

| HEX | 556 nm | Good | Standard pairing for multiplex qPCR. |

| Cy3 | 570 nm | Marginal | BHQ-2 is preferred for Cy3. |

| TAMRA | 580 nm | Poor | Requires BHQ-2. |

| ROX/Cy5 | >600 nm | Incompatible | Requires BHQ-2 or BHQ-3.[7] |

Part 2: Mechanism of Action

BHQ-1 operates via two distinct mechanisms depending on the probe conformation. Understanding this is vital for troubleshooting high background signal (noise).

-

FRET (Dynamic Quenching): Distance-dependent dipole-dipole interaction. The donor (fluorophore) transfers energy to the acceptor (BHQ-1) without photon emission.

-

Requirement: Distance < 100 Å (typically 10–100 Å).

-

-

Static (Contact) Quenching: Formation of a ground-state complex between the fluorophore and quencher (often seen in Molecular Beacons where the stem brings them into physical contact).

-

Result: This creates the lowest possible background signal.

-

Visualization: Energy Transfer Pathway

The following diagram illustrates the energy flow and the critical decision points in quenching efficiency.

Figure 1: Mechanism of fluorescence silencing via BHQ-1. Note that energy is dissipated as heat, not re-emitted as light.

Part 3: The Amine Derivative (Chemistry)

BHQ-1 Amine contains a primary amine group (

-

Reactive Target: Carboxylic Acids (

) or Activated Esters (NHS Esters, Sulfo-NHS). -

Resulting Bond: Stable Amide Bond (Peptide bond).

-

Primary Application: Labeling the C-terminus of peptides, Glutamic/Aspartic acid side chains, or 5'-Carboxyl / 3'-Carboxyl modified oligonucleotides.

Why use BHQ-1 Amine?

Most automated synthesis uses BHQ-1 Phosphoramidite. You use BHQ-1 Amine when:

-

Post-Synthesis Labeling is Required: The probe contains sensitive modifications that cannot survive standard deprotection conditions.

-

Peptide/Protein Labeling: Phosphoramidites are not compatible with peptide chemistry; Amines are.

-

Cost Efficiency: For small batches, conjugating a generic carboxyl-oligo with BHQ-1 amine can be more cost-effective than buying a dedicated BHQ-1 column.

Part 4: Experimental Protocol

Protocol: Conjugating BHQ-1 Amine to a Carboxyl-Oligonucleotide

Objective: Covalently attach BHQ-1 Amine to a 5'-Carboxyl-modified oligonucleotide using EDC/NHS activation.

Materials

-

Oligonucleotide with 5'-Carboxyl modification (10–50 nmol).

-

BHQ-1 Amine (dissolved in dry DMSO at 10 mg/mL).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

-

Buffer: 0.1 M MES, pH 6.0 (Activation) and 0.1 M Sodium Bicarbonate, pH 8.5 (Coupling).

-

Desalting Column (e.g., Sephadex G-25 or NAP-5).

Workflow Diagram

Figure 2: Two-step conjugation strategy using EDC/NHS chemistry to link BHQ-1 Amine to a carboxylated biomolecule.

Step-by-Step Methodology

-

Activation (The Critical Step):

-

Dissolve the Carboxyl-Oligo in 100 µL of 0.1 M MES buffer (pH 6.0). Note: Low pH is crucial for EDC stability.

-

Add a 10-fold molar excess of EDC and a 15-fold molar excess of NHS/Sulfo-NHS.

-

Incubate for 15 minutes at room temperature.

-

Checkpoint: Do not exceed 20 minutes; the active ester can hydrolyze.

-

-

Coupling:

-

Dissolve BHQ-1 Amine in DMSO.

-

Adjust the buffer of the activated oligo mixture to pH 8.5 by adding 0.1 M Sodium Bicarbonate (or Phosphate buffer). Note: The amine needs a higher pH to be deprotonated and nucleophilic.

-

Immediately add a 20-fold molar excess of BHQ-1 Amine to the activated oligo.

-

Incubate at room temperature for 2 hours (or overnight at 4°C) in the dark.

-

-

Purification:

-

Remove excess free BHQ-1 Amine using a Sephadex G-25 column or Ethanol Precipitation.

-

Validation: The pellet/eluate should be colored (dark red/blue).

-

HPLC (Recommended): Use a C18 Reverse Phase column. BHQ-1 is hydrophobic; the labeled oligo will elute significantly later than the unlabeled oligo.

-

Part 5: Quality Control & Validation

How do you verify the labeling worked?

Absorbance Ratio Calculation

Measure the absorbance of the purified product at 260 nm (DNA) and 534 nm (BHQ-1).

- : 34,000 L/mol[2][3]·cm

- (Correction Factor): ~0.1 (BHQ-1 has slight absorbance at 260 nm).

-

Target Ratio: 0.9 – 1.1 (Indicates 100% labeling).

Functional Quenching Test

-

Digest the probe with DNase I (cleaves the backbone).

-

Measure fluorescence before and after digestion.

-

Signal-to-Noise (S/N):

. -

A good BHQ-1 probe should have an S/N > 20.

References

-

Jena Bioscience. (n.d.).[6] Black Hole Quencher Spectral Properties. Retrieved from [Link]

-

Didenko, V. V. (2001).[4] DNA probes using fluorescence resonance energy transfer (FRET): designs and applications. BioTechniques, 31(5).[4] [Link]

Sources

- 1. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 2. BHQ-1 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 3. BHQ-1 Amine | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 5. 3'-BHQ-1 CPG | LGC, Biosearch Technologies [biosearchtech.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Black Hole Quenchers® | BHQ® 1/2/3 Patent free | For All Applications [eurogentec.com]

BHQ-1 Amine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Black Hole Quencher-1 (BHQ-1) amine, a critical tool for researchers and professionals in drug development and molecular diagnostics. We will delve into its fundamental chemical properties, its mechanism of action as a premier dark quencher, and provide practical, field-tested protocols for its application.

Introduction: The Advent of Dark Quenchers

In the realm of fluorescence-based assays, signal-to-noise ratio is paramount. Traditional FRET (Förster Resonance Energy Transfer) systems often employed fluorescent acceptor molecules as quenchers. However, these fluorescent quenchers exhibit native fluorescence, which can lead to background signal and limit the sensitivity of the assay. The development of dark quenchers, such as the Black Hole Quencher (BHQ) family, revolutionized the field by providing a mechanism for quenching without contributing to background fluorescence. BHQ-1 is a highly efficient dark quencher that absorbs energy from a fluorophore and dissipates it as heat rather than light, leading to a significant improvement in assay sensitivity.[][2]

Core Properties of BHQ-1 Amine

BHQ-1 amine is a derivative of the BHQ-1 core structure, functionalized with a primary amine. This amine group provides a reactive handle for covalent attachment to biomolecules, most commonly to carboxylic acid groups on proteins, peptides, or modified oligonucleotides.

Quantitative Data Summary

The key physicochemical properties of BHQ-1 amine are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 475.54 g/mol | [3][4] |

| Molecular Formula | C25H29N7O3 | [3][4][5] |

| CAS Number | 1308657-79-5 | [3][4] |

| Appearance | Dark red solid | [5] |

| Absorption Maximum (λmax) | 534 nm | [5] |

| Optimal Quenching Range | 480 - 580 nm |

Chemical Structure

The chemical structure of BHQ-1 amine is fundamental to its function. The extended polyaromatic azo backbone is the chromophore responsible for its broad absorption spectrum. The terminal primary amine serves as the point of attachment for conjugation.

Caption: Chemical Structure of BHQ-1 Amine.

Mechanism of Action and Scientific Advantages

BHQ-1 functions as a quencher through a combination of FRET and static quenching mechanisms. Its broad absorption spectrum (480-580 nm) effectively overlaps with the emission spectra of many common green and yellow-emitting fluorophores, such as FAM, TET, HEX, and JOE. This excellent spectral overlap is a key determinant of its high quenching efficiency.

The primary advantage of BHQ-1 over fluorescent quenchers is the elimination of background fluorescence, which significantly enhances the signal-to-noise ratio and the sensitivity of an assay. This is particularly crucial for the detection of low-abundance targets. Furthermore, the non-fluorescent nature of BHQ-1 allows for greater flexibility in multiplex assay design, as there is no bleed-through of a quencher emission signal into the detection channels of other fluorophores.

Experimental Protocol: Conjugation of BHQ-1 Amine to a Carboxylic Acid-Modified Oligonucleotide

This protocol outlines a standard procedure for the conjugation of BHQ-1 amine to an oligonucleotide that has been synthesized with a terminal carboxylic acid modification. The reaction forms a stable amide bond.

Materials and Reagents

-

BHQ-1 amine

-

Carboxylic acid-modified oligonucleotide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

HPLC purification system

Step-by-Step Methodology

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-modified oligonucleotide in anhydrous DMF.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate at room temperature for 1-2 hours to form the NHS-ester intermediate. The NHS ester is more stable than the carbodiimide-activated acid and reacts efficiently with the primary amine of BHQ-1.

-

-

Conjugation Reaction:

-

Dissolve BHQ-1 amine in anhydrous DMF.

-

Add a 5-fold molar excess of the dissolved BHQ-1 amine to the activated oligonucleotide solution.

-

Add 0.1 M Sodium Bicarbonate buffer to adjust the pH to approximately 8.5. This basic pH deprotonates the primary amine, increasing its nucleophilicity.

-

Incubate the reaction mixture at room temperature for 4-6 hours, or overnight, with gentle agitation and protected from light.

-

-

Purification of the Conjugate:

-

Following the incubation, the reaction mixture will contain the desired BHQ-1-oligonucleotide conjugate, as well as unreacted starting materials and byproducts.

-

Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of the BHQ-1 moiety will result in a longer retention time for the conjugate compared to the unconjugated oligonucleotide.

-

Collect the fractions corresponding to the conjugate peak.

-

-

Verification:

-

Confirm the successful conjugation and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected molecular weight of the conjugate.

-

Assess the concentration and purity via UV-Vis spectrophotometry.

-

Workflow Diagram

Caption: Workflow for BHQ-1 Amine Conjugation.

Conclusion

BHQ-1 amine is an indispensable reagent for the development of sensitive and specific fluorescence-based probes. Its properties as a true dark quencher, combined with a reactive amine handle for straightforward conjugation, make it a versatile tool for a wide range of applications in research and diagnostics. Understanding its chemical nature and employing robust, validated protocols are key to harnessing its full potential.

References

-

CP Lab Safety. (n.d.). BHQ-1 amine, min 99%, 10 mg. Retrieved from [Link]

-

MDPI. (2024). Straightforward Synthesis of BHQ-3 Amine: An Azo Dark-Quencher for FRET-Based Protease Activity Assays. Molbank, 2024(4), M1843. Retrieved from [Link]

-

ChemBK. (n.d.). BHQ-1 amine. Retrieved from [Link]

-

YouTube. (2022, November 5). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from [Link]

Sources

Extinction coefficient of BHQ-1 amine at 534 nm

Title: Technical Deep Dive: Photophysical Characterization and Application of BHQ-1 Amine

Part 1: Executive Summary & Core Photophysics

The Extinction Coefficient of BHQ-1 Amine

For precision quantification and stoichiometric calculations, the molar extinction coefficient (

| Parameter | Value | Unit |

| Wavelength ( | 534 | nm |

| Extinction Coefficient ( | 34,000 | M⁻¹cm⁻¹ |

| Extinction Coefficient ( | ~8,000 | M⁻¹cm⁻¹ |

| Operational Range | 480 – 580 | nm |

| Molecular Weight (Free Amine) | ~492.5 (varies by linker) | g/mol |

Scientific Context BHQ-1 is a non-fluorescent azo-dye chromophore.[1] Unlike fluorescent acceptors (e.g., TAMRA), BHQ-1 dissipates captured energy as heat (vibrational relaxation), resulting in a "dark" background. This property is critical for high-sensitivity qPCR and FRET assays. The "Amine" designation indicates the presence of a primary amino group (typically via a C3, C6, or C7 linker), allowing conjugation to activated carboxyl groups (NHS esters) or enzymatic incorporation.

Part 2: Experimental Determination & Validation

As a Senior Application Scientist, relying solely on vendor data is insufficient for critical assays. You must validate the concentration of your specific lot, as synthesis byproducts can alter effective absorptivity.

Protocol: Self-Validating Concentration Determination

This protocol uses the Beer-Lambert Law (

Reagents:

-

Solvent: 1x PBS (pH 7.4) or 100 mM Sodium Borate (pH 8.5). Note: Azo dye spectra are pH-sensitive; measure in your conjugation buffer.

-

Blank: Pure solvent.

Workflow:

-

Baseline Correction: Warm the spectrophotometer for 15 minutes. Run a baseline scan (200–700 nm) with the Blank.

-

Dilution Series: Prepare three serial dilutions of your BHQ-1 stock (e.g., 1:10, 1:50, 1:100) to ensure the Absorbance (

) falls between 0.1 and 1.0. Linearity in this range confirms the absence of aggregation. -

Measurement: Measure absorbance at 534 nm (

) and 260 nm (for nucleic acid correction factors). -

Calculation:

Where

Part 3: FRET Efficiency & Probe Design

The extinction coefficient at 534 nm is the critical variable for calculating the Förster Distance (

Mechanism: BHQ-1 acts as the Acceptor . Its absorption spectrum (peaking at 534 nm) perfectly overlaps with the emission spectrum of fluorescein (FAM, emission max ~520 nm) and Tetrachlorofluorescein (TET, emission max ~536 nm).

Diagram 1: FRET Spectral Overlap Logic The following diagram illustrates the energy transfer logic mandated by the spectral properties.

Caption: Logical flow of Energy Transfer. The high

Part 4: Conjugation & Quality Control (QC)

When using BHQ-1 Amine, you are typically conjugating it to a carboxylated molecule (like a peptide C-terminus or a modified oligo).

QC Protocol: Calculating Degree of Labeling (DOL)

After conjugation and purification (HPLC or Gel Filtration), you must quantify the ratio of Dye to Biomolecule.

Step 1: Measure Absorbance

Measure

Step 2: Calculate Dye Concentration

Step 3: Correct Biomolecule Absorbance

BHQ-1 absorbs slightly at 260 nm.[2] You must subtract this contribution to get the true biomolecule concentration.

Step 4: Calculate DOL

Diagram 2: QC Workflow for Labeled Probes

Caption: Step-by-step algorithmic workflow for determining labeling efficiency using the 534 nm extinction coefficient.

Part 5: Troubleshooting & Stability

-

Solvent Shifts: The

of 534 nm is standard in aqueous buffers. In organic solvents (DMSO, DMF) used for stock solutions, the peak may shift blue (hypsochromic) or red (bathochromic). Always dilute into aqueous buffer before quantifying. -

Aggregation: If the ratio of

deviates significantly from the vendor's certificate of analysis, the dye may be aggregated. Sonicate or filter (0.2 µm) before use. -

Photostability: While BHQ-1 is more stable than fluorescein, store amine stocks at -20°C, desiccated, and protected from light to prevent hydrolysis of the amine linker.

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

Sources

Optimizing BHQ-1 Amine Solubility: A Technical Guide for Bioconjugation

Executive Summary

Black Hole Quencher-1 (BHQ-1) amine is a critical reagent for constructing FRET probes, yet its hydrophobicity presents a recurring bottleneck in bioconjugation workflows. Unlike its sulfonated, water-soluble analogs (e.g., BHQ-10), BHQ-1 amine is effectively insoluble in aqueous buffers at neutral pH.

This guide addresses the physicochemical constraints of BHQ-1 amine, providing a validated solubilization strategy that prevents aggregation, ensures high conjugation efficiency, and maintains the integrity of target biomolecules.

Part 1: The Physicochemical Paradox

BHQ-1 derives its quenching efficiency from a polyaromatic-azo backbone.[1] This extensive

For researchers, this creates a paradox: The reaction target (DNA, peptides) is hydrophilic and requires aqueous buffers, while the labeling reagent (BHQ-1 amine) precipitates in those same buffers.

Mechanistic Insight: Why Aqueous Buffers Fail

In aqueous environments (pH 7.0–8.5), BHQ-1 amine molecules undergo rapid hydrophobic collapse. The lack of ionizable sulfonate groups means there is no electrostatic repulsion to counteract van der Waals forces. This leads to:

-

Dye Aggregation: Formation of non-reactive micellar structures.

-

Precipitation: Visible particulates that lower the effective concentration of the reagent.

-

Low Conjugation Yields: The amine group becomes sterically inaccessible to the activated ester (NHS) or carbodiimide (EDC) on the biomolecule.

Part 2: Solvation Dynamics (DMSO vs. Aqueous)

The following data summarizes the solubility profile of BHQ-1 amine. Note the stark contrast between polar aprotic solvents and aqueous buffers.

Table 1: Solubility Profile of BHQ-1 Amine

| Solvent System | Solubility Rating | Physicochemical State | Recommended Use |

| DMSO (Anhydrous) | High (>10 mg/mL) | Monomeric Solution | Primary Stock Solution |

| DMF (Anhydrous) | High (>10 mg/mL) | Monomeric Solution | Alternative Stock Solution |

| Water (ddH₂O) | Insoluble | Precipitate/Suspension | DO NOT USE for stock |

| PBS / Borate (pH 7-8.5) | Insoluble | Aggregates | Reaction Buffer (only with co-solvent) |

| DMSO/Buffer (50:50) | Moderate | Metastable | Conjugation Reaction Mix |

Critical Constraint: LGC Biosearch Technologies explicitly recommends BHQ amines solely for solution conjugations in systems containing sufficient organic solvent (DMSO or DMF) to maintain solubility [1].[1]

Part 3: The "Gold Standard" Solubilization Protocol

This protocol utilizes a "Solvent Bridge" strategy . We dissolve the hydrophobic dye in an organic carrier before slowly introducing it to the aqueous biomolecule. This prevents the "shock precipitation" that occurs when solid dye is added directly to buffer.

Workflow Diagram

The following diagram illustrates the critical path for introducing BHQ-1 Amine into an aqueous reaction without inducing precipitation.

Caption: The Solvent Bridge Strategy ensures the dye remains monomeric during the transition from organic stock to aqueous reaction.

Detailed Methodology

Step 1: Preparation of Master Stock

-

Calculate: Determine the mass of BHQ-1 Amine (MW: ~475 g/mol ) required.

-

Solvent: Use high-quality, anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid old DMSO which may contain water.

-

Dissolution: Add DMSO to the vial of BHQ-1 Amine to achieve a concentration of 10–20 mM .

-

Why? High concentration stocks minimize the total volume of organic solvent added to the reaction later.

-

-

Verification: Vortex vigorously. The solution should be a clear, dark red liquid with no visible particulates.

Step 2: Preparation of the Aqueous Target

-

Buffer Selection: Use a buffer free of primary amines (no Tris).[2] Sodium Borate (pH 8.5) or Carbonate/Bicarbonate (pH 8.3) are ideal for amine-reactive chemistries [3].

-

Concentration: Dissolve your peptide or oligonucleotide at a high concentration (e.g., 1–5 mg/mL) in the buffer.

-

Note: If the target is an oligonucleotide, ensure it is desalted (ammonium ions removed) prior to labeling [3].[2]

-

Step 3: The Controlled Mixing (The Danger Zone)

-

Ratio Calculation: Aim for a final organic solvent concentration of 30–50% (v/v) in the reaction mixture.

-

Addition: While vortexing the aqueous target solution gently, add the BHQ-1/DMSO stock dropwise .

-

Do not add the aqueous buffer to the DMSO stock; this causes high local concentrations of water and immediate precipitation of the dye.

-

-

Observation: The mixture should remain clear. If turbidity (cloudiness) appears, add more DMSO immediately until clear.

Part 4: Troubleshooting & Validation

Diagnosing Aggregation

If your conjugation yield is low (<20%), aggregation is the likely culprit.

| Symptom | Cause | Corrective Action |

| Cloudy Reaction Mix | Water content too high (>70%) | Add DMSO to reach 50% v/v. |

| Precipitate at Bottom | "Shock" mixing | Add dye stock slower; vortex during addition. |

| Low Labeling Efficiency | Hydrolysis of NHS ester | Ensure DMSO is anhydrous; work quickly. |

Post-Reaction Purification

Because BHQ-1 is hydrophobic, it interacts strongly with Reverse Phase (RP) columns (C18).

-

Protocol: Use RP-HPLC for purification.

-

Mobile Phase: Acetonitrile (ACN) and 0.1M TEAA (Triethylammonium acetate).

-

Elution: BHQ-1 labeled products will elute later than unlabeled biomolecules due to the increased hydrophobicity of the dye [4].

References

-

LGC Biosearch Technologies. BHQ-1 Amine Product Information & Usage. Accessed via Biosearchtech.com. Link

-

AAT Bioquest. BXQ-1 Amine (Equivalent to BHQ-1 Amine) Product Sheet. Catalog No. 2406.[6] Link

-

Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. Molecular Probes User Manual. Link

-

Gene Link. BHQ-1 Quencher Properties and Applications.Link

Sources

- 1. BHQ-1 Amine | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene Link Modifications - BHQ-1-3' [genelink.com]

- 6. docs.aatbio.com [docs.aatbio.com]

Optimal donor fluorophores for BHQ-1 amine quenching

Executive Summary

Black Hole Quencher-1 (BHQ-1) is the industry standard dark quencher for hydrolysis probes (TaqMan®), molecular beacons, and FRET-based biosensors operating in the green-to-yellow spectral range.[1] Unlike fluorescent quenchers (e.g., TAMRA), BHQ-1 dissipates energy as heat, eliminating background fluorescence and significantly improving the signal-to-noise ratio (SNR).

This guide defines the optimal donor fluorophores for BHQ-1 based on spectral overlap integrals and Förster Resonance Energy Transfer (FRET) efficiency. It also addresses the "amine quenching" context—specifically the bioconjugation strategies required to couple BHQ-1 to amine-modified biomolecules to establish these FRET pairs.

Key Technical Specifications:

-

Primary Mechanism: FRET (dynamic) and Static (contact) quenching

-

Extinction Coefficient: ~34,000 L/(mol[4][7]·cm) at

[1][2][3][4][7]

Mechanistic Foundation: The Spectral Overlap

The efficiency of quenching (

For BHQ-1, the absorption profile is centered at 534 nm .[1][2][3][7] Therefore, ideal donors are those with emission maxima (

Diagram 1: FRET & Quenching Mechanism

The following diagram illustrates the energy transfer pathways and the critical decision points for selecting a donor.

Caption: Dual-mode quenching mechanism of BHQ-1 showing both FRET (distance-dependent) and Static (contact-dependent) pathways.[3]

Optimal Donor Selection Matrix

The following categorization is based on the overlap of the donor's emission with the BHQ-1 absorption range (480–580 nm).

Tier 1: The "Gold Standard" Pairs (High Efficiency)

These fluorophores have emission maxima between 515 nm and 545 nm , perfectly aligning with the BHQ-1 absorption maximum (534 nm).

| Donor Fluorophore | Excitation (nm) | Emission (nm) | Compatibility | Notes |

| FAM (Fluorescein) | 495 | 520 | Excellent | The industry standard. ~90%+ quenching efficiency.[7] |

| TET | 521 | 536 | Excellent | Peak emission matches BHQ-1 Abs Max almost perfectly. |

| Alexa Fluor 488 | 490 | 525 | Excellent | More photostable alternative to FAM. |

| CAL Fluor Gold 540 | 522 | 544 | Excellent | Optimized specifically for BHQ-1 pairing. |

| Oregon Green 488 | 496 | 524 | Excellent | High quantum yield, pKa insensitive. |

Tier 2: Functional Pairs (Good Efficiency)

These dyes emit at slightly longer wavelengths. While BHQ-1 works well, the overlap begins to decrease as the emission shifts toward 560+ nm.

| Donor Fluorophore | Excitation (nm) | Emission (nm) | Compatibility | Notes |

| JOE | 520 | 548 | Good | Standard choice for multiplexing (Channel 2). |

| HEX | 535 | 556 | Good | Functional, but BHQ-1 absorption is dropping off. |

| VIC | 538 | 554 | Good | Proprietary dye (Thermo), often paired with BHQ-1. |

| BODIPY FL | 503 | 512 | Good | Sharp emission peak; good overlap. |

Tier 3: Mismatched Pairs (Low Efficiency)

Do NOT use BHQ-1 for these fluorophores. Their emission lies outside the effective quenching range of BHQ-1 (480-580 nm). Use BHQ-2 or BHQ-3 instead.

| Donor Fluorophore | Emission (nm) | Recommended Quencher |

| Cy3 | 570 | BHQ-2 |

| TAMRA | 580 | BHQ-2 |

| ROX | 610 | BHQ-2 |

| Cy5 | 670 | BHQ-2 or BHQ-3 |

The "Amine Quenching" Context: Bioconjugation Chemistry

The term "amine quenching" in your request likely refers to the chemical conjugation of the BHQ-1 moiety to an amine-modified biomolecule (e.g., an amino-C6-modified oligonucleotide or a lysine residue on a protein).

To create a FRET probe, you must covalently link the BHQ-1 to the target molecule.

-

Reagent: BHQ-1 NHS Ester (Succinimidyl Ester).

-

Target: Primary Amine (

) on the 5' or 3' end of an oligo, or Lysine side chain.

Protocol: Conjugating BHQ-1 NHS Ester to an Amine-Modified Oligo

Objective: Label a 5'-Amino-Modifier C6 oligonucleotide with BHQ-1.

Materials:

-

5'-Amino-modified Oligonucleotide (desalted, free of ammonium ions).

-

BHQ-1 NHS Ester (resuspended in anhydrous DMSO or DMF).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5. -

Purification: HPLC or Sephadex G-25 column.

Workflow:

-

Solubilization: Dissolve the amine-modified oligo in Labeling Buffer to a concentration of 0.5 – 1.0 mM. Crucial: Avoid Tris or Glycine buffers as they contain amines that will compete for the NHS ester.

-

Reaction: Add a 10-20 fold molar excess of BHQ-1 NHS Ester (in DMSO) to the oligo solution.

-

Incubation: Incubate at room temperature for 2–4 hours in the dark with gentle agitation.

-

Quenching (Chemical): Add Tris-HCl (pH 8.0) to a final concentration of 100 mM to quench unreacted NHS ester.

-

Purification: Remove free BHQ-1 dye using HPLC (RP-C18) or gel filtration. The hydrophobic BHQ-1 group will significantly retard the elution of the labeled oligo on RP-HPLC, allowing easy separation from unlabeled oligo.

Diagram 2: Conjugation & Purification Workflow

Caption: Step-by-step workflow for coupling BHQ-1 NHS Ester to an amine-modified biomolecule.

Experimental Validation: Measuring Quenching Efficiency

Once synthesized, the efficiency of the BHQ-1/Donor pair must be validated.

Protocol: Signal-to-Noise Ratio (SNR) Determination

-

Buffer: Use a standard TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) supplemented with 5 mM

(if using a molecular beacon structure). -

Measurement A (Background): Measure fluorescence of the intact probe (Donor + Quencher) at the donor's

. This is -

Measurement B (Signal):

-

Calculation:

Acceptance Criteria:

-

Hydrolysis Probes: >90% quenching efficiency.

-

Molecular Beacons: >95% quenching efficiency (due to static quenching contribution).

References

-

Marras, S. A., Kramer, F. R., & Tyagi, S. (2002). Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. Nucleic Acids Research, 30(21), e122. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

-

Glen Research. (n.d.). The Black Hole Quencher Dyes. Glen Report 17.14. Retrieved from [Link]

Sources

- 1. BHQ-1-5' Oligo Modifications from Gene Link [genelink.com]

- 2. BHQ-1-dT Oligo Modifications from Gene Link [genelink.com]

- 3. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 4. idtdna.com [idtdna.com]

- 5. BHQ1 - Quencher Dye for Fluorescent Probes - Generi Biotech [generi-biotech.com]

- 6. BHQ-1 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 9. glenresearch.com [glenresearch.com]

- 10. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]

- 11. stratech.co.uk [stratech.co.uk]

- 12. addgene.org [addgene.org]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

A Technical Guide to the Long-Term Stability and Handling of BHQ-1 Amine Reagents

Abstract

Black Hole Quencher®-1 (BHQ-1) amine is a critical reagent in the synthesis of fluorescently labeled probes for a multitude of applications in molecular biology, including quantitative real-time PCR (qPCR) and Förster Resonance Energy Transfer (FRET) assays. The integrity of the BHQ-1 amine reagent is paramount for ensuring the efficiency of conjugation reactions and the ultimate performance of the resulting probes. This guide provides an in-depth analysis of the factors influencing the long-term stability of BHQ-1 amine, outlines field-proven storage and handling protocols, and details robust analytical methods for quality control. By understanding the chemical causality behind degradation and implementing self-validating quality control workflows, researchers can ensure the reproducibility and reliability of their experimental results.

Introduction to BHQ-1 Amine: The Gold Standard in Dark Quenching

BHQ-1 is a non-fluorescent chromophore, or "dark quencher," characterized by a polyaromatic-azo backbone.[1][2] This structure allows it to absorb the emission energy from a partner fluorophore and dissipate it as heat, rather than re-emitting it as light.[3] This property is crucial for developing high signal-to-noise ratio detection assays by minimizing background fluorescence.[4][][6]

1.1 Spectral Properties and Applications

BHQ-1 exhibits a broad absorption spectrum ranging from 480 nm to 580 nm, with an absorption maximum (λ-max) at 534 nm.[1][3][4][7] This makes it an ideal quenching partner for fluorophores that emit in the green to yellow-orange region of the spectrum, such as FAM, TET, HEX, and JOE.[1][8][9] Its primary application is as a 3'-quencher moiety in dual-labeled FRET probes like TaqMan® probes, Molecular Beacons, and Scorpion® primers.[4][8]

1.2 The Role of the Amine Functionality

The amine (-NH2) modification on the BHQ-1 scaffold provides a reactive site for conjugation.[] This primary amine allows for the covalent attachment of the quencher to biomolecules, typically those containing a carboxyl group, through the formation of a stable amide bond.[] This solution-phase conjugation is a key step in the post-synthesis labeling of oligonucleotides and other substrates.[]

1.3 Why Reagent Stability is Critical

The chemical stability of BHQ-1 amine is directly linked to experimental success. Degradation of the reagent can lead to:

-

Reduced Conjugation Efficiency: A lower concentration of active, amine-functionalized quencher results in poor labeling yields.

-

Increased Background Signal: Degraded quencher molecules may lose their ability to efficiently absorb energy, leading to incomplete quenching and higher background fluorescence in FRET-based assays.[10]

-

Poor Assay Performance: The culmination of these issues is a loss of assay sensitivity, a reduced dynamic range, and non-reproducible data.[11]

Factors Influencing BHQ-1 Amine Stability

The stability of BHQ-1 amine is primarily influenced by its chemical structure and its environment. As an aromatic azo dye with a reactive amine group, it is susceptible to several degradation pathways.

2.1 Inherent Chemical Susceptibilities

The core structure of BHQ-1 is a polyaromatic-azo compound.[2] Azo dyes, while generally robust, can be susceptible to specific chemical conditions.[12][13] Furthermore, the amine group, while essential for conjugation, is a site of potential reactivity and degradation.

2.2 Key Environmental Factors

Like most reactive organic dyes, the long-term stability of BHQ-1 amine is critically dependent on three main factors: temperature, moisture, and light.[14]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Cold storage is the most effective means of preserving the reagent's integrity over time.[14]

-

Moisture (Hydrolysis): Amine-reactive reagents are particularly vulnerable to moisture. While BHQ-1 amine itself is more stable than its N-hydroxysuccinimidyl (NHS) ester counterpart, repeated exposure to atmospheric moisture, especially when not in a desiccated environment, can still lead to degradation over time. For dissolved samples, moisture is a primary concern.[14][15]

-

Light (Photobleaching): Azo dyes are known to be susceptible to photobleaching upon prolonged exposure to light, particularly UV light.[12][16] This process involves the irreversible photochemical destruction of the chromophore, leading to a loss of its quenching ability.[14]

The following diagram illustrates the interplay of these critical factors on the stability of the reagent.

Caption: Key environmental factors leading to the degradation of BHQ-1 amine reagent.

Recommended Long-Term Storage & Handling Protocols

Adherence to proper storage and handling procedures is a self-validating system that minimizes the risk of reagent degradation and ensures consistent performance.

3.1 Storage of Lyophilized Powder

The solid, lyophilized form of BHQ-1 amine is the most stable state for long-term storage.

| Parameter | Recommendation | Rationale & Expert Insights |

| Temperature | -15°C to -30°C[1][17] | Minimizes thermal degradation pathways, preserving the chemical structure for extended periods. This is the standard for most reactive biochemicals. |

| Atmosphere | Store under desiccation | Prevents hydrolysis and other moisture-driven side reactions. Using a sealed container with a desiccant is mandatory. |

| Light | Protect from light (e.g., amber vial) | Prevents photobleaching of the azo chromophore, which would compromise quenching efficiency. |

| Handling | Warm vial to room temperature before opening | This is a critical step to prevent atmospheric moisture from condensing onto the cold powder, which would introduce water and accelerate degradation.[14] |

3.2 Storage of Stock Solutions

Once dissolved, BHQ-1 amine is more susceptible to degradation. Best practices involve preparing a concentrated stock in an appropriate solvent and storing it under optimal conditions.

| Parameter | Recommendation | Rationale & Expert Insights |

| Solvent | Anhydrous DMSO or DMF[1][18] | These polar aprotic solvents are suitable for dissolving the dye and are compatible with subsequent conjugation chemistries. The use of anhydrous grade is critical to exclude water. |

| Temperature | ≤–20°C[15][19] | Freezing the stock solution significantly slows down any potential degradation in the solvent. |

| Aliquoting | Prepare single-use aliquots | This is the most important practice to maintain the integrity of the stock solution. It minimizes freeze-thaw cycles and prevents contamination of the entire stock with atmospheric moisture each time it is used.[17][20] |

| Shelf-life | Use within a few weeks to months[15][20] | While specific data is limited, the stability of reactive dyes in DMSO is finite. For critical applications, freshly prepared solutions are always recommended.[15] |

Analytical Workflows for Stability Assessment

To ensure the integrity of BHQ-1 amine, especially when stored for long periods or if suboptimal handling is suspected, analytical validation is essential.

4.1 Workflow Overview

The following diagram outlines a logical workflow for assessing the purity and concentration of a BHQ-1 amine stock.

Caption: Experimental workflow for the quality control of BHQ-1 amine reagents.

4.2 Protocol 1: UV-Vis Spectroscopy for Concentration & Spectral Integrity

This method provides a rapid assessment of the concentration and confirms the presence of the correct chromophore.

Causality: Degradation of the polyaromatic-azo structure often leads to a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum, or a change in the spectral shape. A significant deviation from the expected λ-max of ~534 nm can indicate a compromised reagent.[12]

Methodology:

-

Preparation: Prepare a dilute solution of the BHQ-1 amine stock in a suitable solvent (e.g., methanol or the HPLC mobile phase). The concentration should yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measurement: Scan the absorbance of the solution from approximately 400 nm to 700 nm.

-

Analysis:

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where:

4.3 Protocol 2: Reverse-Phase HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of reagents like BHQ-1 amine. It separates the intact molecule from degradation products and other impurities.

Causality: Degradation products will almost certainly have different polarities and therefore different retention times on a reverse-phase column compared to the parent BHQ-1 amine molecule. The appearance of new peaks or a decrease in the area of the main peak is a direct measure of impurity.

Methodology:

-

System: A standard HPLC system with a PDA or UV-Vis detector and a C18 analytical column.

-

Mobile Phase (Example):

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient (Example): A linear gradient from ~20% B to ~80% B over 20-30 minutes. (Note: This must be optimized for the specific column and system).

-

Detection: Monitor at the λ-max of BHQ-1 (534 nm).

-

Analysis:

-

A high-quality BHQ-1 amine reagent should present as a single, sharp major peak.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks detected at 534 nm. A purity of ≥95% is generally recommended for reliable conjugation.

-

Functional Consequences of Degradation

Using a degraded BHQ-1 amine reagent has direct, negative consequences on experimental outcomes.

-

Impact on Conjugation: The primary amine is the reactive handle for conjugation. If it has degraded, the molar ratio of active quencher to the target molecule will be lower than calculated, leading to a significant fraction of unlabeled probes.

-

Reduced Quenching Efficiency: In a FRET probe, degraded quencher molecules that remain conjugated but have a damaged chromophore will fail to quench the reporter dye efficiently. This results in elevated background fluorescence and a compressed signal-to-noise ratio, severely impacting the sensitivity of quantitative assays.[11]

-

Inaccurate Quantification: In qPCR, poor quenching can lead to high baseline fluorescence, making it difficult to determine an accurate cycle threshold (Cq) and compromising the quantitative accuracy of the experiment.

Summary & Key Takeaways

The chemical integrity of BHQ-1 amine is a non-negotiable prerequisite for high-quality results in molecular diagnostics and research.

-

Prioritize Proper Storage: The most effective strategy is preventative. Always store lyophilized BHQ-1 amine at -15°C to -30°C under desiccated, dark conditions.

-

Embrace Aliquoting: For dissolved stocks, single-use aliquots stored at ≤–20°C are essential to prevent degradation from moisture and freeze-thaw cycles.

-

Validate When in Doubt: Use UV-Vis spectroscopy and HPLC as tools to verify the concentration and purity of your reagent, especially for critical, large-scale, or long-term studies.

-

Understand the Causality: Recognizing that moisture, heat, and light are the primary enemies of the reagent allows for the implementation of logical and effective handling procedures.

By integrating these principles and protocols into standard laboratory practice, researchers can ensure the long-term stability of their BHQ-1 amine reagents, leading to more reliable, reproducible, and authoritative scientific outcomes.

References

-

SBS Genetech. (2023, January 3). BHQ-1 and BHQ-2: Complementary Guardians of Fluorescence. [Link]

-

ResearchGate. Straightforward synthesis of bioconjugatable azo dyes. Part 1: Black Hole Quencher-1 (BHQ-1) scaffold. [Link]

-

Wikipedia. Black Hole Quencher 1. [Link]

-

MDPI. (2024, November 14). Straightforward Synthesis of BHQ-3 Amine: An Azo Dark-Quencher for FRET-Based Protease Activity Assays. [Link]

-

Jena Bioscience. Spectral Properties and Quenching Range of Black Hole Quencher BHQ-1™, BHQ-2™ & BHQ-10™. [Link]

-

ACS Publications. (2023, August 31). Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems. [Link]

-

Taylor & Francis Online. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. [Link]

-

National Institutes of Health (NIH). FRETting about CRISPR-Cas Assays: Dual-Channel Reporting Lowers Detection Limits and Times-to-Result. [Link]

-

Current Protocols in Cytometry. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. [Link]

-

International Journal of Scientific and Research Publications. Thermalstability and Photostability of new Azo dye. [Link]

-

National Institutes of Health (NIH). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. [Link]

-

Glen Research. BHQ-1-dT. [Link]

Sources

- 1. BHQ-1 Amine | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Black Hole Quencher® Dyes | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 4. Gene Link Modifications - BHQ-1-3' [genelink.com]

- 6. BHQ-1 Internal Oligo Modifications from Gene Link [genelink.com]

- 7. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]

- 8. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 9. eu.idtdna.com [eu.idtdna.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Straightforward Synthesis of BHQ-3 Amine: An Azo Dark-Quencher for FRET-Based Protease Activity Assays | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ijsrp.org [ijsrp.org]

- 17. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 18. tcd.ie [tcd.ie]

- 19. lumiprobe.com [lumiprobe.com]

- 20. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BHQ-1 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 22. BHQ-1 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

Spectral Overlap Properties of FAM Donor and BHQ-1 Acceptor

Executive Summary: The Gold Standard of Hydrolysis Probes

In the landscape of quantitative PCR (qPCR) and molecular diagnostics, the pairing of 6-FAM (Fluorescein) as a donor and BHQ-1 (Black Hole Quencher-1) as an acceptor represents the industry's "gold standard" for hydrolysis probes (e.g., TaqMan®).[1]

This guide deconstructs the photophysical mechanics that make this pair exceptionally efficient. Unlike traditional fluorescent quenchers (e.g., TAMRA), BHQ-1 is a "dark quencher" that dissipates energy as heat rather than light.[1] The efficacy of this system relies not just on the Förster Resonance Energy Transfer (FRET) mechanism but also on static quenching (ground-state complex formation).[2][3]

Key Takeaway: The FAM/BHQ-1 pair achieves signal-to-noise ratios often exceeding 20:1 due to the near-perfect alignment of the FAM emission maximum (520 nm) with the BHQ-1 absorption maximum (534 nm), maximizing the spectral overlap integral

Spectral Anatomy of the Pair

To understand the overlap, we must first isolate the spectral properties of each component.

Quantitative Spectral Data

The following table synthesizes field-validated spectral constants necessary for calculating energy transfer efficiency.

| Property | FAM (Donor) | BHQ-1 (Acceptor) |

| Excitation Max ( | 495 nm | N/A (Dark Quencher) |

| Emission Max ( | 520 nm | None (Heat Dissipation) |

| Absorption Max ( | 494 nm | 534 nm |

| Extinction Coefficient ( | ~75,000 | ~34,000 |

| Quantum Yield ( | 0.93 (pH > 8.[1]0) | 0 (Non-fluorescent) |

| Effective Range | Green (510–550 nm) | 480–580 nm |

Critical Insight: Note the BHQ-1 absorption maximum at 534 nm .[1][3][4] This is only 14 nm away from the FAM emission peak (520 nm). This proximity is the primary driver of the high overlap integral.

The Overlap Integral

The efficiency of FRET is directly proportional to the spectral overlap integral

Where:

- is the normalized emission intensity of FAM.

- is the extinction coefficient of BHQ-1.

-

is the wavelength.[2][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

For FAM/BHQ-1: The overlap is extensive, covering the range of 500 nm to 580 nm .[1] Because BHQ-1 has a broad absorption band (480–580 nm), it "swallows" the entire emission tail of FAM, preventing spectral leakage (background fluorescence).[1]

Mechanisms of Action: FRET vs. Static Quenching[4][6][9]

While FRET is the textbook explanation, high-performance probes utilize a dual mechanism.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction where energy is transferred non-radiatively through dipole-dipole coupling.[1][6]

-

Förster Radius (

): For FAM/BHQ-1, -

Implication: When the probe is intact (coiled), the distance

is often <

Static Quenching (Contact Quenching)

In oligonucleotide probes, the hydrophobic nature of the dyes often causes them to stack together, forming a ground-state complex .[1][2]

-

Mechanism: The FAM and BHQ-1 molecules physically touch, forming a non-fluorescent dimer.[1][2]

-

Result: Instantaneous quenching with zero residual fluorescence. This is distinct from FRET and contributes significantly to the "black" baseline of BHQ probes.

Mechanism Visualization

The following diagram illustrates the transition from the Quenched state (Intact Probe) to the Fluorescent state (Hydrolysis).

Figure 1: Dual-pathway quenching mechanism. In the intact state, energy is dissipated as heat via FRET and static quenching. Upon cleavage, spatial separation restores FAM fluorescence.[1]

Experimental Validation Protocol

As a scientist, you must validate the quenching efficiency of your specific probe design. Do not rely solely on theoretical

Protocol: Signal-to-Noise (S/N) Determination[1][5]

Objective: Calculate the Quenching Efficiency (

Materials:

-

10 µM Probe Stock (in TE Buffer, pH 8.0).

-

DNase I (or S1 Nuclease) digestion buffer.[6]

-

Spectrofluorometer or qPCR machine.[6]

Step-by-Step Workflow:

-

Baseline Measurement (Background):

-

Prepare a 200 nM probe solution in PCR buffer.[6]

-

Measure fluorescence (

) at 520 nm (Ex 495 nm). -

Note: This represents the "noise" or background leakage.

-

-

Digestion (Maximum Signal):

-

Add 5 Units of DNase I to the probe solution.

-

Incubate at 37°C for 30 minutes to fully cleave the probe (separating FAM from BHQ-1).

-

Measure fluorescence (

) at 520 nm.[7]

-

-

Calculation:

-

Signal-to-Noise Ratio (SNR):

(Where -

Quenching Efficiency (%):

[1]

-

Acceptance Criteria:

-

High-quality FAM/BHQ-1 probes should yield %E > 90% and SNR > 10 .[1]

Troubleshooting & Optimization

Even with optimal spectral overlap, environmental factors can degrade performance.[1]

The pH Trap

FAM is a fluorescein derivative with a pKa of approximately 6.4.[6]

-

The Issue: At acidic pH (< 7.0), FAM becomes protonated and non-fluorescent, regardless of the quencher.[1]

-

The Fix: Ensure your PCR master mix and storage buffers are buffered to pH 8.0–8.5 . If you observe low signal after cleavage, check the pH of the final reaction mix.

Photobleaching

FAM is susceptible to photobleaching.[6]

-

Mitigation: Limit exposure to ambient light during probe synthesis and setup.[6] Use amber tubes for storage.

Probe Purity

"Shoulder" emissions often indicate incomplete purification.[6]

-

Validation: Run an absorbance scan (200–700 nm). You should see distinct peaks at 260 nm (DNA), 495 nm (FAM), and 534 nm (BHQ-1).[1] If the ratio of

is inconsistent with the labeling stoichiometry, re-purify via HPLC.

References

-

Lakowicz, J. R. (2006).[6] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text for FRET theory and

calculations). -

Marras, S. A., Kramer, F. R., & Tyagi, S. (2002).[1][6] Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. Nucleic Acids Research, 30(21), e122.[1] Retrieved from [Link]

Sources

- 1. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 3. BHQ-1 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 4. BHQ-1 Dark Quencher, abs 480-580 nm; 5' Modification-7400 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. mcprod.glenresearch.com [mcprod.glenresearch.com]

- 7. metabion.com [metabion.com]

Chemical Compatibility of BHQ-1 Amine with Oligonucleotide Synthesis

The following technical guide details the chemical compatibility, synthesis strategies, and conjugation protocols for BHQ-1 in the context of amine-modified oligonucleotide synthesis.

Technical Guide & Whitepaper

Executive Summary

Black Hole Quencher-1 (BHQ-1) is a non-fluorescent chromophore (dark quencher) with broad absorption (480–580 nm,

In oligonucleotide synthesis, "BHQ-1 Amine" refers to two distinct chemical contexts, and distinguishing them is critical for experimental success:

-

The Reagent (BHQ-1 Amine): A specific BHQ-1 derivative functionalized with a primary amine, used to label carboxyl-modified biomolecules.

-

The Process (Amine-Labeling): The post-synthetic conjugation of an amine-modified oligonucleotide using BHQ-1 NHS Ester .

This guide focuses on the chemical compatibility of BHQ-1 moieties during solid-phase synthesis, deprotection, and post-synthetic conjugation, providing a validated workflow for the latter, which is the predominant application in drug development and diagnostic probe manufacturing.

Chemical Properties & Mechanism

BHQ-1 Structure and Stability

BHQ-1 is an azo dye derivative. Its non-fluorescent nature arises from the dissipation of absorbed energy as heat (vibrational relaxation) rather than photon emission.

-

Chemical Stability: Unlike cyanine dyes, BHQ-1 is highly resistant to basic conditions. It remains stable in concentrated ammonium hydroxide (

) and Ammonium Hydroxide/Methylamine (AMA) mixtures at elevated temperatures, allowing it to survive standard oligonucleotide deprotection. -

Solubility: BHQ-1 derivatives are hydrophobic. Successful conjugation requires organic co-solvents (Acetonitrile, DMSO, or DMF) to prevent precipitation during the labeling reaction.

The "Amine" Context: Reagent vs. Target

| Feature | BHQ-1 Amine (Reagent) | BHQ-1 NHS Ester (Reagent) |

| Functional Group | Primary Amine ( | N-hydroxysuccinimide (NHS) Ester |

| Target Molecule | Carboxyl-modified Oligo/Peptide | Amine-modified Oligo (Standard) |

| Reaction Type | Amidation (requires EDC/NHS activation) | Acylation (Spontaneous at pH 8.[4]5) |

| Key Risk | Low solubility; requires activation steps | Hydrolysis of NHS ester by water |

Synthesis Strategy: Post-Synthetic Conjugation

While BHQ-1 phosphoramidites exist for direct 3' or 5' labeling, post-synthetic conjugation via an amine linker is preferred when:

-

Internal quenching positions are required (using Amino-Modifier dT).[2]

-

The probe requires sensitive 3' modifications incompatible with BHQ CPG supports.

-

Yield optimization is required for large-scale synthesis.

Workflow Visualization

The following diagram outlines the critical path for generating BHQ-1 labeled probes via amine modification.

Figure 1: Critical path for post-synthetic labeling of amine-modified oligonucleotides with BHQ-1.

Chemical Compatibility Matrix

The stability of the BHQ-1 chromophore is a decisive factor in selecting deprotection reagents.

| Reagent / Condition | Compatibility | Notes & Recommendations |

| Ammonium Hydroxide (conc.) | Excellent | Standard condition (55°C, 16h). BHQ-1 is stable.[5][6][7][8] |

| AMA (1:1 NH4OH/Methylamine) | Good | Fast deprotection (65°C, 10 min). BHQ-1 survives, but avoid prolonged exposure. |

| UltraMild (K2CO3 / MeOH) | Excellent | Recommended if the oligo contains sensitive fluorophores (e.g., Cy5, TAMRA) alongside BHQ-1. |

| TCA / Dichloroacetic Acid | Compatible | Used for detritylation. Does not degrade BHQ-1 during synthesis cycles. |

| Iodine (Oxidation) | Compatible | Standard 0.02M Iodine oxidizer is safe for BHQ-1 phosphoramidites. |

| TFA (Trifluoroacetic Acid) | Caution | Used to remove MMT protecting groups from amine linkers. Ensure complete removal before conjugation. |

Critical Insight: While BHQ-1 is base-stable, Amine-Modified Oligos are not compatible with crude deprotection mixtures during conjugation. You must remove all ammonium ions prior to adding BHQ-1 NHS ester, or the ammonium will compete for the ester, forming non-functional byproducts.

Validated Protocol: Conjugation of BHQ-1 NHS to Amine-Oligo

This protocol assumes the synthesis of an oligonucleotide with a 5' Amino-Modifier C6.

Phase 1: Preparation of the Amine-Oligo

-

Deprotection: Deprotect the oligo using standard Ammonium Hydroxide (55°C, overnight).

-

Amine Activation: If the amino-modifier has a trityl (MMT) protecting group, ensure it was removed on the synthesizer or perform a manual removal with 20% acetic acid or 3% TCA.

-

Desalting (CRITICAL):

-

Perform Ethanol Precipitation or use a Sephadex G-25 column.

-

Resuspend the oligo in nuclease-free water .

-

Verification: Ensure no ammonium or primary amine buffers (Tris) are present.

-

Phase 2: The Conjugation Reaction

Reagents:

-

BHQ-1 NHS Ester (resuspended in anhydrous DMSO or Acetonitrile).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5.

Step-by-Step:

-

Dissolve Oligo: Dissolve 20–50 nmols of amine-modified oligo in 50 µL of Labeling Buffer (

, pH 8.5). -

Prepare Dye: Dissolve BHQ-1 NHS Ester in DMSO at 10 mg/mL.

-

Mix: Add 10–15 equivalents of BHQ-1 NHS Ester to the oligo solution.

-

Example: For 50 nmol oligo, add ~500–750 nmol of dye.

-

-

Incubate: Vortex and incubate at Room Temperature for 2–4 hours (or overnight at 4°C) in the dark.

-

Note: The reaction mixture should contain at least 30-50% organic solvent (from the dye addition) to maintain BHQ-1 solubility.

-

-

Quench: Add 0.1 volume of 1M Tris-HCl (pH 7.0) to quench unreacted NHS ester.

Phase 3: Purification

BHQ-1 is hydrophobic. The labeled oligo will have a significantly longer retention time on Reverse-Phase HPLC (RP-HPLC) than the unlabeled oligo.

-

Column: C18 Reverse Phase.

-

Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

-

Gradient: 10% to 60% B over 30 minutes.

-

Target: Collect the peak with absorption at both 260 nm (DNA) and 534 nm (BHQ-1).

Mechanism of Action: NHS-Amine Conjugation

The following diagram illustrates the chemical mechanism governing the labeling reaction.

Figure 2: Nucleophilic attack of the primary amine on the BHQ-1 NHS ester forming a stable amide bond.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Competing Amines | Ensure rigorous desalting to remove |

| Precipitation | Low Organic Solvent % | Ensure reaction mix is at least 30% DMSO or Acetonitrile. |

| Hydrolysis of NHS | Wet Solvents | Use anhydrous DMSO/ACN. Do not store NHS ester in solution; prepare fresh. |

| No 534 nm Signal | MMT Not Removed | Verify MMT removal (trityl-on synthesis) before conjugation. |

References

-

Glen Research. (n.d.). 5'-Amino-Modifier C6 and BHQ Labeling Strategies. The Glen Report. Retrieved from [Link]

- Johansson, M. K., et al. (2004). Choosing Reporter-Quencher Pairs for Efficient Quenching Through Resonance Energy Transfer. Methods in Molecular Biology.

Sources

- 1. BHQ-1 Internal Oligo Modifications from Gene Link [genelink.com]

- 2. BHQ-1 NHS Oligo Modifications from Gene Link [genelink.com]

- 3. ntsbio.com [ntsbio.com]

- 4. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 5. 3'-BHQ-1 CPG | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. BHQ1 Oligonucleotide modification | Black Hole Quencher1 [biosyn.com]

- 8. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 9. Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Conjugating BHQ-1 Amine to Carboxylated Oligonucleotides

Abstract & Introduction

This application note details the protocol for the covalent attachment of BHQ-1 Amine to carboxylated oligonucleotides via EDC/Sulfo-NHS mediated amide bond formation. While the inverse reaction (Amino-Oligo + Dye-NHS Ester) is more common, specific experimental designs—such as immobilizing probes on carboxylated beads or utilizing internal carboxyl modifiers—require this specific orientation.

Black Hole Quencher-1 (BHQ-1) is a non-fluorescent dark quencher with a broad absorption spectrum (480–580 nm,

Key Chemical Challenge

The primary challenge in this protocol is the hydrolytic instability of the O-acylisourea intermediate formed by EDC.[2] To mitigate this, we utilize Sulfo-NHS to convert the unstable intermediate into a semi-stable amine-reactive NHS ester, significantly increasing coupling efficiency [2].

Mechanism of Action

The conjugation proceeds in two distinct pH-dependent stages:

-

Activation (pH 4.5–6.0): EDC reacts with the carboxylate group on the oligonucleotide to form an unstable O-acylisourea. Sulfo-NHS immediately displaces this to form a stable NHS ester.

-

Conjugation (pH 7.0–7.5): The primary amine of the BHQ-1 dye attacks the NHS ester, releasing the NHS group and forming a stable amide bond.

Reaction Pathway Diagram

Figure 1: Two-step activation and conjugation pathway utilizing EDC/Sulfo-NHS chemistry.

Materials & Reagents

Critical Reagent Specifications

| Reagent | Specification | Purpose |

| Oligonucleotide | 5' or 3' Carboxyl-Modifier (e.g., C10-COOH) | DNA Backbone.[3] Must be Na+ salt. Avoid NH₄+ salts. |

| BHQ-1 Amine | >95% Purity, MW ~475 g/mol | Quencher moiety. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl activator. Hygroscopic - store at -20°C. |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizing agent.[4] |

| Activation Buffer | 100 mM MES, pH 5.5 | Optimal pH for EDC activity. |

| Coupling Buffer | 1X PBS or 100 mM Phosphate, pH 7.4 | Optimal pH for Amine nucleophilicity. |

| Solvent | Anhydrous DMSO or DMF | For dissolving BHQ-1 Amine. |

Warning: Do NOT use Tris, Glycine, or any amine-containing buffers. These will compete with the dye for the activated ester, killing the reaction [3].

Detailed Protocol

Phase 1: Preparation

-

Oligonucleotide Prep: Ensure the carboxylated oligonucleotide is dissolved in Activation Buffer (MES, pH 5.5) at a concentration of 100–200 µM .

-

Expert Insight: If the oligo was precipitated from ammonium acetate, perform an ethanol precipitation with Sodium Acetate (3M, pH 5.2) first to remove residual ammonium ions.

-

-

Dye Prep: Dissolve BHQ-1 Amine in anhydrous DMSO to a concentration of 10 mg/mL .

Phase 2: Activation (The "Zero-Length" Crosslink)

-

Add EDC to the oligo solution to a final concentration of 5–10 mM .

-

Calculation: For 100 µL of oligo, add ~0.2 mg of EDC.

-

-

Immediately add Sulfo-NHS to a final concentration of 10–20 mM (approx. 2x molar excess over EDC).

-

Incubate at room temperature for 15–30 minutes with gentle agitation.

-

Note: Do not exceed 30 minutes; hydrolysis of the NHS ester begins to compete.

-

Phase 3: Conjugation

-

Buffer Exchange/Adjustment:

-

Method A (Rapid): Add 10% volume of 1M Sodium Phosphate (pH 8.0) to raise the reaction pH to ~7.4.

-

Method B (Cleanest): Pass the activated oligo through a desalting spin column (e.g., Zeba) equilibrated with Coupling Buffer (PBS, pH 7.4) to remove excess EDC/Sulfo-NHS.

-

-

Add Dye: Add the BHQ-1 Amine solution to the activated oligo.

-

Ratio: Use a 20-50 molar excess of dye over oligonucleotide.

-

Example: If you have 10 nmoles of Oligo, add 200–500 nmoles of BHQ-1.

-

-

Incubation: Incubate overnight (12–16 hours) at room temperature in the dark.

Phase 4: Purification

Unconjugated BHQ-1 must be removed for accurate quantification.

-

Ethanol Precipitation (x2):

-

Add 0.1 volume of 3M NaOAc (pH 5.2) and 3 volumes of cold 100% Ethanol.

-

Freeze at -20°C for 30 mins. Centrifuge at 14,000 x g for 30 mins.

-

Discard supernatant (contains free dye).

-

Repeat the wash step to ensure complete removal of free BHQ-1.

-

-

HPLC (Optional but Recommended): For >95% purity, purify via Reverse-Phase HPLC using a TEAA/Acetonitrile gradient. The BHQ-conjugated oligo will elute later than the unlabeled oligo due to hydrophobicity.

Quality Control & Validation

Calculating Labeling Efficiency

Use UV-Vis spectroscopy to determine the concentration of both the DNA and the Dye.

Constants:

-

BHQ-1:

[4][5][6] -

DNA:

(Sequence dependent, approx 10,000 per base). -

Correction Factor (CF): Absorbance of BHQ-1 at 260 nm is approx. 13% of its max (

).

Formula:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency (<20%) | Competitor Amines | Ensure Oligo is Na+ salt, not NH4+. Use PBS/MES only. |

| Precipitate in Reaction | Dye Solubility | Increase DMSO concentration (up to 30% v/v is tolerated). |

| No Conjugation | Hydrolysis of EDC | Use fresh EDC. It degrades rapidly in moisture. |

| High Background Fluorescence | Free Dye Remaining | Perform a second ethanol precipitation or use a G-25 column. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard field reference for amine buffer interference).

-

Jena Bioscience. "Spectral Properties of BHQ-1." Jena Bioscience. [Link][5]

Sources

- 1. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 6. BHQ-1 Dark Quencher, abs 480-580 nm; Internal Modification-7405 | LGC Biosearch Technologies [oligos.biosearchtech.com]

Application Note: EDC-NHS Coupling Chemistry for BHQ-1 Amine Labeling

This Application Note is designed for researchers and drug development professionals requiring a robust, reproducible methodology for conjugating Black Hole Quencher-1 (BHQ-1) to amine-containing biomolecules (oligonucleotides, antibodies, or proteins).

Introduction & Principle

Fluorescence Resonance Energy Transfer (FRET) and static quenching assays rely on the precise pairing of a fluorophore and a quencher. Black Hole Quencher-1 (BHQ-1) is a non-fluorescent "dark" quencher with a broad absorption spectrum (max

While BHQ-1 is available as a phosphoramidite for automated synthesis, post-synthetic conjugation via EDC-NHS chemistry is critical when:

-

Labeling heat-sensitive proteins or antibodies.[2]

-

Functionalizing amino-modified oligonucleotides that require specific spatial orientation.

-

Developing custom biosensors where "in-situ" activation is necessary.

This protocol details the zero-length crosslinking of BHQ-1 Carboxylic Acid to primary amines (

Chemical Mechanism

The reaction proceeds in two stages:[3][4]

-

Activation: EDC reacts with the carboxyl group on BHQ-1 to form an unstable O-acylisourea intermediate.[5] NHS rapidly displaces this to form a semi-stable amine-reactive NHS-ester.

-

Conjugation: The BHQ-1 NHS-ester is attacked by the nucleophilic primary amine on the target biomolecule, forming a stable amide bond.

Reaction Mechanism Visualization

Figure 1: Two-step activation and conjugation pathway. EDC facilitates the formation of the active ester, which is stabilized by NHS to prevent hydrolysis before amine attack.[5][6]

Technical Specifications & Materials

BHQ-1 Physicochemical Properties

| Parameter | Value | Notes |

| Molecular Weight | ~504.21 g/mol (Free Acid) | Varies by salt form/linker. |

| Absorbance Max ( | 534 nm | Used for concentration determination. |

| Extinction Coefficient ( | ~34,000 M | At 534 nm (Free Acid).[7] |

| Quenching Range | 480 – 580 nm | Effective for FAM, TET, JOE.[7][8] |

| Solubility | Low in water; High in DMSO/DMF | Critical: Dissolve in organic solvent first. |

Required Reagents

-

BHQ-1 Carboxylic Acid : Store at -20°C, desiccated.

-

EDC (EDAC) : Freshly prepared is mandatory. Hygroscopic.

-

NHS (or Sulfo-NHS) : Sulfo-NHS is preferred for water solubility, but standard NHS works if using DMSO.

-

Activation Buffer : 100 mM MES, pH 5.0 – 6.0. (Avoid buffers with carboxyls like Citrate or Acetate).

-

Conjugation Buffer : 1X PBS or 100 mM Sodium Bicarbonate, pH 7.2 – 8.3. MUST be amine-free (No Tris, Glycine, or Azide).

-

Organic Solvent : Anhydrous DMSO or DMF.

Step-by-Step Protocol

Phase 1: Preparation of Biomolecule

Causality: The target amine must be deprotonated (nucleophilic) to react, requiring a pH > 7.0. However, primary amines in the buffer (Tris) will compete with the target.

-

Buffer Exchange: If the protein/oligo is in Tris or contains Sodium Azide, perform dialysis or desalting (e.g., Zeba Spin Columns, Sephadex G-25) into Conjugation Buffer (PBS, pH 7.2-7.5) .

-

Concentration: Adjust protein concentration to 1–5 mg/mL. Higher concentrations improve conjugation efficiency by favoring second-order kinetics.

Phase 2: Activation of BHQ-1 (In-Situ)

Note: If using commercially available BHQ-1 NHS Ester, skip to Phase 3.

-

Solubilization: Dissolve 1 mg of BHQ-1 Carboxylic Acid in 50 µL of dry DMSO or DMF.

-

Activation Mix:

-

Add EDC to the BHQ-1 solution at a 1.2-fold molar excess over BHQ-1.

-

Add NHS at a 1.2-fold molar excess over BHQ-1.

-

Tip: Prepare small stocks of EDC/NHS in MES buffer immediately before use, or dissolve directly in the DMSO/BHQ mix if water content is controlled.

-

-

Incubation: Incubate for 15–30 minutes at room temperature (RT) in the dark.

-

Mechanism Check: This generates the semi-stable NHS-ester.[9] Extended incubation without target amine can lead to hydrolysis if water is present.

-

Phase 3: Conjugation Reaction

Stoichiometry:

-

Antibodies/Proteins: Use 10–20 molar excess of Activated BHQ-1 over the protein.

-

Oligonucleotides (Amino-modified): Use 20–50 molar excess of Activated BHQ-1.

-

Combine: Slowly add the calculated volume of Activated BHQ-1 (from Phase 2) to the biomolecule solution while gently vortexing.

-

Constraint: Ensure the final volume of organic solvent (DMSO/DMF) does not exceed 10-20% to prevent protein denaturation.

-

-

Incubate: React for 2 hours at RT or Overnight at 4°C. Keep protected from light.

-

Quench (Optional but recommended): Add 1M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins.

-

Reasoning: This terminates the reaction by consuming remaining active esters, preventing non-specific binding or crosslinking during purification.

-

Phase 4: Purification

Critical Step: Free BHQ-1 absorbs strongly at 260 nm (due to aromatic rings) and 534 nm. Failure to remove free dye will ruin concentration calculations and background signal.

-

For Proteins (>30 kDa): Use Desalting Columns (7K MWCO) or Dialysis.

-

For Oligonucleotides: HPLC (C18 Reverse Phase) is highly recommended to separate labeled from unlabeled species. Alternatively, use Oligo Clean-up cartridges.

Quality Control & Validation

Degree of Labeling (DOL) Calculation

To ensure the conjugation worked, calculate the number of BHQ molecules per biomolecule.

-

Measure Absorbance at 260 nm (

) and 534 nm ( -

Correction Factor (CF): BHQ-1 contributes to absorbance at 260 nm.

- (Absorbance of BHQ-1 at 260 nm relative to 534 nm).

-

Calculate Protein Concentration (

): -

Calculate DOL:

-

Use

.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation | BHQ-1 is hydrophobic; too much dye added. | Add DMSO to reaction (up to 20%); Reduce dye molar excess. |

| Low DOL (<1.0) | Hydrolysis of NHS ester; Buffers contained amines. | Use fresh EDC; Ensure Conjugation Buffer is Tris/Azide-free; Check pH > 7.2. |

| High Background | Incomplete purification. | Repeat desalting or use HPLC; Free dye mimics quenching signal. |

References

-

Biosearch Technologies. (n.d.).[10] BHQ-1 Carboxylic Acid Properties and Spectral Data. LGC Biosearch Technologies.[10][11] Link

-

Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry (EDC/NHS Mechanism). Thermo Fisher Scientific. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS chemistry parameters).

-

Metabion. (n.d.).[12] Black Hole Quencher 1 (BHQ-1) Spectral Properties. Metabion International AG. Link

-

Glen Research. (n.d.). 5'-Carboxy-Modifier C10 for NHS Labeling. Glen Research.[13] Link

Sources

- 1. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. BHQ-1 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 8. BHQ Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. biotium.com [biotium.com]

- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. metabion.com [metabion.com]

- 13. glenresearch.com [glenresearch.com]

Application Note: Post-Synthetic Labeling of Amino-Modified DNA with BHQ-1

Abstract